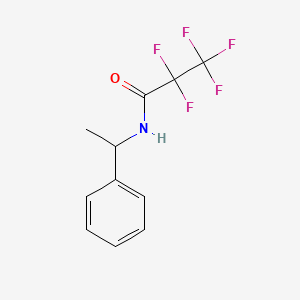
2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,3-Pentafluoro-N-(1-phenylethyl)propanamide is a fluorinated organic compound with the molecular formula C11H10F5NO. This compound is characterized by the presence of five fluorine atoms attached to the propanamide backbone, making it highly fluorinated. The phenylethyl group attached to the nitrogen atom adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamide typically involves the reaction of 2,2,3,3,3-pentafluoropropanoyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the safety and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,3-Pentafluoro-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamine.
Oxidation: Formation of phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2,2,3,3,3-Pentafluoro-N-(1-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenylethyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,3-Pentafluoro-N-1-naphthalenylpropanamide: Similar in structure but with a naphthyl group instead of a phenylethyl group.
2,2,3,3,3-Pentafluoro-1-propanol: A related compound with a hydroxyl group instead of an amide group.
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with different functional groups.
Uniqueness
2,2,3,3,3-Pentafluoro-N-(1-phenylethyl)propanamide is unique due to the combination of its highly fluorinated propanamide backbone and the phenylethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
51241-60-2 |
|---|---|
Fórmula molecular |
C11H10F5NO |
Peso molecular |
267.19 g/mol |
Nombre IUPAC |
2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C11H10F5NO/c1-7(8-5-3-2-4-6-8)17-9(18)10(12,13)11(14,15)16/h2-7H,1H3,(H,17,18) |
Clave InChI |
KTUMHIWSDPFWFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
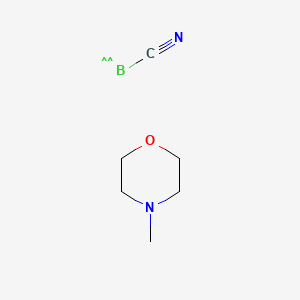
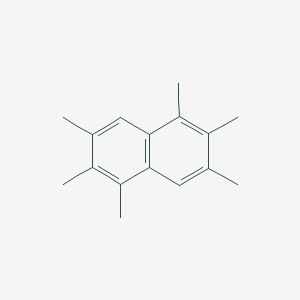
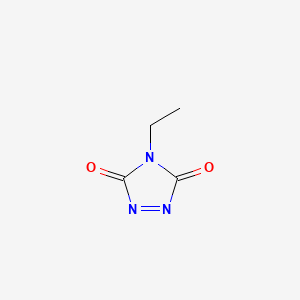
![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)

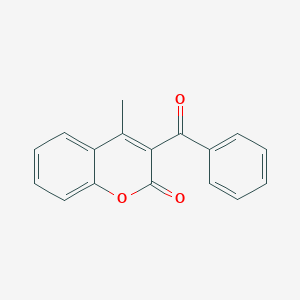
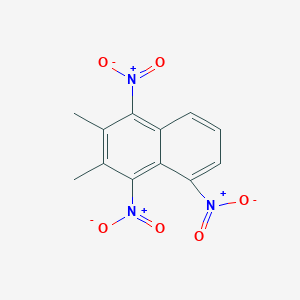
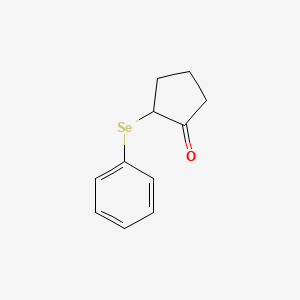
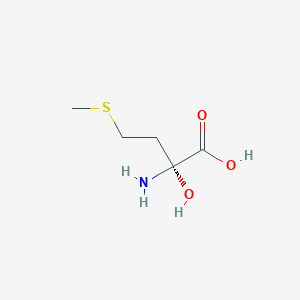
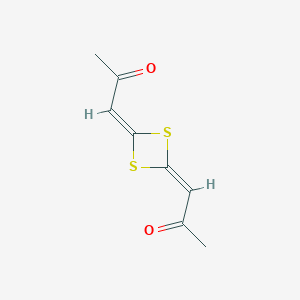
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
